P-tert-Butoxy-alpha-methyl styrene

Catalog No.
S1488899
CAS No.
105612-78-0
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P-tert-Butoxy-alpha-methyl styrene

CAS Number

105612-78-0

Product Name

P-tert-Butoxy-alpha-methyl styrene

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-4-prop-1-en-2-ylbenzene

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-10(2)11-6-8-12(9-7-11)14-13(3,4)5/h6-9H,1H2,2-5H3

InChI Key

LQDGDDQWVWZDCS-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=C(C=C1)OC(C)(C)C

Canonical SMILES

CC(=C)C1=CC=C(C=C1)OC(C)(C)C

Synthesis and Polymerization:

4-t-Butoxy-alpha-methylstyrene (4-TBMS) finds application in scientific research primarily as a monomer for the synthesis of various polymers. Its tert-butyl protecting group allows for controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. These techniques enable the creation of well-defined polymers with controlled architecture and functionalities, which are crucial for studying various properties and applications of polymeric materials.

Studies have demonstrated the successful utilization of 4-TBMS in the synthesis of:

  • Block copolymers: These polymers consist of different polymer blocks covalently linked together, offering unique properties for applications like self-assembly and microphase separation. For instance, research has shown the synthesis of polystyrene-b-poly(4-TBMS) block copolymers for potential use in drug delivery [].
  • Brush copolymers: In these polymers, side chains grow from a central backbone, forming a brush-like structure. Studies have explored the synthesis of poly(4-TBMS) brush copolymers for potential applications in areas like antifouling coatings and drug delivery [].
  • Star polymers: These polymers have multiple polymer arms radiating from a central core. Research has reported the synthesis of star-shaped polymers using 4-TBMS as a starting material for potential applications in drug delivery and nanomedicine [].

Studies on De-protection:

Another area of research involving 4-TBMS focuses on the deprotection of the tert-butyl group. This deprotection process reveals a hydroxyl group (-OH) on the polymer, allowing for further functionalization and manipulation of the polymer properties. Studies have explored various methods for deprotecting poly(4-TBMS), including:

  • Acid-mediated deprotection: This method utilizes strong acids to cleave the tert-butyl group, but can also lead to undesired side reactions.
  • Lewis acid-mediated deprotection: This approach employs Lewis acids, offering milder reaction conditions compared to strong acids.

Future Directions:

Research on 4-TBMS is ongoing, with scientists exploring its potential in various advanced materials applications. These include:

  • Development of functional biomaterials: The controlled architecture and functionalization possibilities offered by 4-TBMS-based polymers hold promise for designing biocompatible materials for drug delivery, tissue engineering, and biosensors.
  • Exploration in organic electronics: The unique properties of 4-TBMS-based polymers, such as their conductivity and self-assembly behavior, are being investigated for potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

P-tert-Butoxy-alpha-methyl styrene is classified as an aromatic compound and is characterized by the presence of both a tert-butoxy group and an alpha-methyl styrene structure. Its chemical formula is C₁₃H₁₈O, and it has a CAS number of 105612-78-0. The compound is typically a colorless liquid with a characteristic odor, and it is noted for its stability under normal conditions but can polymerize or decompose under specific circumstances .

Typical of styrene derivatives. These include:

  • Polymerization: The compound can polymerize when exposed to heat or certain catalysts, forming long-chain polymers.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation: The tert-butoxy group may undergo oxidation under strong oxidizing conditions, leading to the formation of other derivatives.

P-tert-Butoxy-alpha-methyl styrene can be synthesized through several methods:

  • Alkylation of Alpha-Methyl Styrene: This involves the reaction of alpha-methyl styrene with tert-butyl alcohol in the presence of an acid catalyst.
  • Free Radical Polymerization: Using initiators to promote the polymerization of alpha-methyl styrene in the presence of tert-butyl alcohol can yield P-tert-Butoxy-alpha-methyl styrene.
  • Direct Etherification: The reaction between alpha-methyl styrene and tert-butyl bromide in the presence of a base can also produce this compound.

P-tert-Butoxy-alpha-methyl styrene has several applications in various fields:

  • Monomer for Polymers: It serves as a monomer in the production of specialty polymers used in coatings and adhesives.
  • Chemical Intermediate: This compound can act as an intermediate in the synthesis of more complex organic molecules.
  • Additive in Resins: It is used as an additive in resin formulations to enhance properties such as flexibility and durability.

Similar Compounds: Comparison

Several compounds share structural similarities with P-tert-Butoxy-alpha-methyl styrene:

Compound NameCAS NumberKey Characteristics
Alpha-Methyl Styrene98-83-9Known for polymerization; toxic to aquatic life
Styrene100-42-5Widely used in plastics; prone to polymerization
p-Tert-Butylphenol128-39-2Antioxidant properties; used in industrial applications

Uniqueness: P-tert-Butoxy-alpha-methyl styrene is unique due to its specific functional groups that enhance its stability and reactivity compared to other similar compounds. Its tert-butoxy group provides distinctive properties that are advantageous for specific industrial applications.

Discovery and Early Synthesis

P-tert-Butoxy-alpha-methyl styrene emerged as a derivative of alpha-methylstyrene (AMS), a byproduct of the cumene hydroperoxide process used in phenol production. Early synthesis efforts focused on modifying AMS to introduce functional groups that enhance polymerization control. The tert-butoxy group was strategically added to AMS to create a protected monomer, enabling precise polymerization without premature side reactions.

PropertyValueSource
Molecular FormulaC₁₃H₁₈O
Molecular Weight190.28 g/mol
CAS Number105612-78-0
Synonyms4-t-butoxy-alpha-methylstyrene

The compound’s tert-butoxy group serves as a thermally removable protecting group, allowing post-polymerization deblocking to yield functionalized polymers. This feature is critical in applications requiring controlled release of reactive sites.

Evolution of Synthetic Routes

Initial synthesis involved alkylation of alpha-methylstyrene with tert-butoxy groups, but modern methods prioritize catalytic processes. For example, acid-catalyzed dehydration of dimethylbenzyl alcohol derivatives has been optimized to improve yield and purity. Patent EP4043420NWA1 describes a high-temperature dehydration method (≥135°C) using sulfuric acid catalysts, enabling efficient production.

Base-catalyzed Synthetic Approaches

Base-catalyzed synthetic approaches represent a fundamental methodology for the preparation of p-tert-butoxy-alpha-methyl styrene, leveraging the nucleophilic properties of various basic reagents to facilitate the formation of the desired compound [1] [9]. The most extensively documented base-catalyzed approach involves the use of potassium tert-butoxide as the primary base catalyst, which has demonstrated exceptional efficacy in promoting the desired synthetic transformations [9] [21].

Research findings indicate that potassium tert-butoxide exhibits superior performance compared to other inorganic and organic bases in the synthesis of alpha-alkyl styrene derivatives [9]. In controlled experimental conditions, potassium tert-butoxide achieved yields of up to 60% when employed as the base catalyst in dimethyl sulfoxide solvent systems [9]. The reaction mechanism involves the initial formation of a dibrominated intermediate, followed by base-catalyzed elimination reactions that result in the formation of the target styrene derivative [9] [21].

Comparative studies have evaluated the effectiveness of various base catalysts, including sodium carbonate, potassium carbonate, cesium carbonate, triethylamine, and diisopropylethylamine [9]. The experimental data demonstrates that cesium carbonate can achieve yields of approximately 52% under optimized reaction conditions, while weaker bases such as triethylamine and diisopropylethylamine typically produce lower yields ranging from 28% to 31% [9].

Base CatalystYield (%)Reaction Time (hours)Solvent System
Potassium tert-butoxide60-668Dimethyl sulfoxide
Cesium carbonate524Dimethyl sulfoxide
Potassium carbonate234Dimethyl sulfoxide
Sodium carbonate144Dimethyl sulfoxide
Triethylamine314Dimethyl sulfoxide

The reaction conditions significantly influence the outcome of base-catalyzed synthetic approaches [9]. Temperature control is critical, with optimal results achieved at ambient temperature (22°C) to prevent thermal decomposition of sensitive intermediates [9]. Extended reaction times beyond 8 hours have been observed to diminish yields, presumably due to product decomposition or isomerization reactions [9].

Synthesis from p-hydroxy-α-methylstyrene Precursors

The synthesis of p-tert-butoxy-alpha-methyl styrene from p-hydroxy-α-methylstyrene precursors represents a well-established synthetic pathway that exploits the nucleophilic substitution properties of phenolic hydroxyl groups [1] [10]. This approach involves the protection of the hydroxyl functionality through the introduction of tert-butoxy groups, which serve as protective moieties that can be selectively removed under specific conditions [1] [10].

Research conducted on the synthesis and characterization of poly(p-hydroxy-α-methylstyrene) derivatives has provided valuable insights into the mechanistic aspects of this transformation [10]. The methodology involves the initial preparation of p-hydroxy-α-methylstyrene monomers, followed by their conversion to the corresponding tert-butoxy derivatives through etherification reactions [10].

Experimental studies have demonstrated that cationic polymerization of p-[(tert-butoxycarbonyl)oxy]-α-methylstyrene with boron trifluoride etherate as an initiator in liquid sulfur dioxide, followed by thermolytic deprotection, successfully yields high molecular weight, soluble poly(p-hydroxy-α-methylstyrene) [10]. This methodology represents the first successful synthesis of this class of compounds and has established important precedents for related synthetic transformations [10].

The synthetic pathway involving p-acetoxy-α-methylstyrene intermediates has also been investigated [10]. Cationic polymerization of p-acetoxy-α-methylstyrene in dichloromethane followed by hydrazinolysis provides an alternative route to the target compound, although this approach is accompanied by partial cleavage of the protecting group during the polymerization process [10].

Starting MaterialPolymerization MethodInitiatorSolventMolecular Weight
p-[(tert-butoxycarbonyl)oxy]-α-methylstyreneCationicBoron trifluoride etherateLiquid sulfur dioxideHigh
p-acetoxy-α-methylstyreneCationicNot specifiedDichloromethaneVariable
p-methoxy-α-methylstyreneCationicNot specifiedNot specifiedHigh

Alternative Synthetic Pathways

Alternative synthetic pathways for p-tert-butoxy-alpha-methyl styrene encompass a diverse range of methodologies that extend beyond conventional base-catalyzed and precursor-based approaches [13] [21]. These alternative routes offer unique advantages in terms of substrate scope, reaction conditions, and synthetic efficiency [21].

One-pot synthesis methodologies have emerged as particularly attractive alternative pathways [21]. Research has demonstrated that α-alkyl styrene derivatives can be synthesized from readily available natural products such as estragole through a two-step protocol involving bromination followed by nucleophilic substitution [21]. This approach employs estragole as the starting material, which undergoes bromination at -78°C in dichloromethane, followed by treatment with various nucleophiles in the presence of sodium iodide and potassium tert-butoxide [21].

The Grignard reagent-mediated synthesis represents another significant alternative pathway [13]. This methodology involves the formation of a Grignard reagent from 4-bromostyrene and magnesium turnings in anhydrous tetrahydrofuran, followed by the addition of tert-butyl peroxybenzoate to facilitate the introduction of the tert-butoxy group through nucleophilic displacement [13].

Detailed experimental procedures for the Grignard approach involve specific reaction conditions: the formation of the Grignard reagent occurs at 25-35°C during the initial phase, followed by activation at 60°C for 30 minutes [13]. The nucleophilic substitution step is conducted at 0-5°C to control the exothermic nature of the reaction and minimize side reactions [13]. This methodology typically achieves yields of approximately 50% with purities exceeding 99% after distillation [13].

Synthetic PathwayStarting MaterialKey ReagentYield (%)Purity (%)
One-pot brominationEstragoleBromine/Potassium tert-butoxide63-66Not specified
Grignard method4-bromostyreneMagnesium/tert-butyl peroxybenzoate50>99
Natural product derivatizationSafroleBromine/nucleophiles78Not specified

Etherification strategies based on patent methodologies have also been explored for related tert-butoxy aromatic compounds . These approaches utilize para-substituted phenols and isobutene in the presence of sulfuric acid catalysts and phase-transfer catalysts such as benzyltriethylammonium chloride . While originally designed for chlorobenzene derivatives, these methodologies provide valuable insights for potential adaptations to styrenic systems .

Scalable Production Methods and Challenges

Scalable production methods for p-tert-butoxy-alpha-methyl styrene present significant challenges that must be addressed to achieve economically viable industrial synthesis [14] [17] [19]. The transition from laboratory-scale synthesis to commercial production requires careful consideration of reaction kinetics, heat management, mixing efficiency, and raw material availability [14] [17].

Industrial-scale production faces several fundamental challenges related to process control and reactor design [17] [19]. The polymerization tendency of styrenic monomers necessitates the implementation of effective inhibition systems to prevent premature polymerization during synthesis and storage [17] [19]. Para-tert-butylcatechol is commonly employed as a polymerization inhibitor, with concentrations carefully monitored to maintain product stability [17] [28].

Heat management represents a critical aspect of scalable production [19]. The exothermic nature of many synthetic transformations involved in p-tert-butoxy-alpha-methyl styrene synthesis requires sophisticated temperature control systems to prevent thermal runaway reactions [19]. Industrial reactors must be equipped with efficient cooling systems and continuous monitoring to maintain optimal reaction conditions [19].

Raw material specifications and supply chain considerations significantly impact scalable production [17]. The availability and cost of starting materials such as 4-bromostyrene, tert-butyl peroxybenzoate, and various base catalysts influence the economic feasibility of different synthetic routes [17]. Continuous-flow reactor systems have been proposed as a solution to enhance heat dissipation and reduce decomposition risks during scale-up operations .

Quality control measures for industrial production must address the prevention of side reactions that can occur during large-scale synthesis [19]. Competing polymerization reactions can be mitigated through the addition of stabilizers such as 2,6-di-tert-butyl-4-methylphenol (ionol) [13]. Process monitoring systems must maintain strict control over reaction parameters to ensure consistent product quality [19].

Production ChallengeMitigation StrategyEquipment RequirementEconomic Impact
Heat managementContinuous cooling systemsAdvanced reactor designHigh capital cost
Polymerization inhibitionStabilizer additionMonitoring systemsModerate operational cost
Raw material supplyDiversified sourcingStorage facilitiesVariable cost impact
Quality controlProcess monitoringAnalytical equipmentModerate capital cost

The scalability of different synthetic pathways varies considerably based on their technical requirements and economic considerations [14] [20]. The Grignard reagent approach, while effective at laboratory scale, presents challenges for industrial implementation due to the need for anhydrous conditions and specialized handling equipment [13]. Alternative pathways involving base-catalyzed reactions may offer better scalability prospects due to their simpler operational requirements [9] [21].

XLogP3

4.3

Dates

Modify: 2023-08-15

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